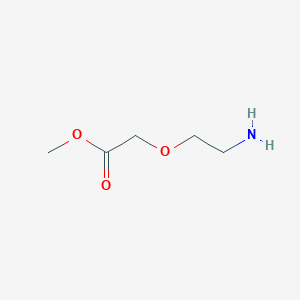

Methyl 2-(2-aminoethoxy)acetate

Description

Systematic IUPAC Name and CAS Registry Number

The compound is definitively identified by its International Union of Pure and Applied Chemistry (IUPAC) name: This compound . This nomenclature reflects its esterified acetic acid backbone substituted with a 2-aminoethoxy group at the second carbon.

The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 215172-88-6 , a unique identifier critical for regulatory compliance and database searches. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol | |

| SMILES Notation | O=C(OC)COCCN |

The molecular structure comprises a methyl ester group (–COOCH₃) linked to an acetic acid moiety, which is further functionalized with a 2-aminoethoxy chain (–OCH₂CH₂NH₂). This configuration grants the compound dual reactivity at both the ester and amine sites.

Alternative Chemical Designations and Trade Names

While the IUPAC name remains standard, alternative designations exist in commercial and scientific contexts:

| Synonym | Context of Use | Source |

|---|---|---|

| Acetic acid, 2-(2-aminoethoxy)-, methyl ester | Technical documentation | |

| CS-0468522 | Catalog identifier |

Notably, the compound is distinct from structurally similar entities such as methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6) and 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA derivatives), which differ in aromatic substitution or terminal functional groups.

Structural Relationship to AEEA Derivatives

This compound shares a foundational scaffold with 2-(2-aminoethoxy)ethoxy acetic acid (AEEA) derivatives but diverges in critical functionalization:

| Feature | This compound | AEEA Derivatives |

|---|---|---|

| Terminal Group | Methyl ester (–COOCH₃) | Carboxylic acid (–COOH) |

| Molecular Formula | C₅H₁₁NO₃ | C₆H₁₃NO₅ (e.g., ) |

| Solubility Profile | Lipophilic | Hydrophilic |

The methyl ester group in this compound enhances its volatility and organic solvent compatibility compared to AEEA’s carboxylic acid, which favors aqueous solubility. This structural distinction enables divergent applications: the ester form serves as a prodrug or synthetic intermediate, while AEEA derivatives function as chelating agents or hydrogel precursors.

The compound’s ethyleneoxy (–OCH₂CH₂–) spacer aligns with polyethylene glycol (PEG)-like architectures, though its shorter chain length (PEG2 analog) limits conformational flexibility relative to higher-order PEGs.

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl 2-(2-aminoethoxy)acetate |

InChI |

InChI=1S/C5H11NO3/c1-8-5(7)4-9-3-2-6/h2-4,6H2,1H3 |

InChI Key |

FPGYGKBOJWKWCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCN |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(2-Aminoethoxy)acetic Acid

The direct esterification of 2-(2-aminoethoxy)acetic acid with methanol represents a straightforward approach. However, the nucleophilic amine group often competes with the carboxylic acid during reaction, necessitating protection-deprotection strategies.

Procedure :

- Protection : The amine is shielded using a phthalimide group. 2-Aminoethanol reacts with phthalic anhydride in refluxing toluene to form N-(2-hydroxyethyl)phthalimide.

- Ether Formation : The protected alcohol is coupled with methyl glycolate via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield methyl 2-(2-phthalimidoethoxy)acetate.

- Deprotection : Treatment with monomethylamine in methylene chloride cleaves the phthalimide, yielding the target compound.

Optimization :

Alkylation of Methyl Glycolate

This method exploits nucleophilic substitution to introduce the aminoethoxy chain.

Procedure :

- Leaving Group Installation : Methyl glycolate is converted to its mesylate (methanesulfonyl chloride, triethylamine) in dichloromethane.

- Alkylation : Reacting the mesylate with 2-aminoethanol in THF at 50°C for 12 hours forms the ether bond.

- Purification : The crude product is crystallized from isopropyl alcohol, achieving >99% purity.

Challenges :

Reductive Amination of Glycolic Acid Derivatives

While less common, reductive amination offers a one-pot route under mild conditions.

Procedure :

- Intermediate Synthesis : Methyl 2-(2-oxoethoxy)acetate is prepared by oxidizing methyl 2-(2-hydroxyethoxy)acetate with pyridinium chlorochromate.

- Reduction : The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the target compound.

Efficiency :

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Esterification | 75% | >99% | High purity; scalable | Multi-step protection-deprotection |

| Alkylation | 65% | 99% | Simple reagents; avoids toxic catalysts | Risk of over-alkylation |

| Reductive Amination | 50% | 95% | One-pot synthesis | Low yield; requires chromatography |

Critical Parameters in Process Optimization

Solvent Selection

Temperature Control

Impurity Mitigation

- Pyridine Derivatives : Controlled by maintaining pH <7 during reactions to suppress oxidation.

- Byproduct Removal : Washing organic layers with brine reduces unreacted amines.

Industrial-Scale Considerations

- Cost Efficiency : Alkylation is favored for bulk production due to lower reagent costs (~$50/kg vs. $200/kg for Mitsunobu reagents).

- Sustainability : Replacement of TBSCl with acetyl groups in protection steps reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoethoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Design and Synthesis

Methyl 2-(2-aminoethoxy)acetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), enabling the creation of small organic molecules and peptides that can act as lead compounds in drug discovery . The ability to modify the AEEA structure allows for the optimization of pharmacological properties.

1.2. Antisense Therapeutics

Recent studies have highlighted the incorporation of AEEA derivatives into antisense oligonucleotides, enhancing their stability and therapeutic efficacy. For instance, modifications using AEEA have shown improved thermal stability compared to unmodified counterparts, making them promising candidates for RNA-targeted therapies .

Biochemical Research

2.1. Peptide Labeling and Immobilization

AEEA derivatives are employed as cross-linking reagents in peptide labeling and immobilization processes. This application is crucial for developing fluorescently labeled peptides that can be used in various biochemical assays . The ability to create heterotrifunctional peptides enhances the versatility of these compounds in experimental setups.

2.2. Antioxidant Studies

Research has demonstrated the antioxidant potential of compounds derived from AEEA through various assays, including DPPH and phosphomolybdenum methods. These studies contribute to understanding the role of AEEA derivatives in mitigating oxidative stress in biological systems .

Material Science

3.1. Resin Development

this compound is instrumental in synthesizing polystyrene-polyethylene glycol-like resins with tailored properties for specific applications. The ability to modify resin characteristics through AEEA derivatives allows for optimized swelling behaviors and loading capacities, which are essential in various industrial applications .

3.2. High-Performance Materials

The synthesis of high-performance materials utilizing AEEA derivatives has been explored, particularly in creating responsive materials that can adapt to environmental changes. This application is promising for developing smart materials used in sensors and drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethoxy)acetate involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with other molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- Chain Length and Solubility: The PEGylated derivative (C₉H₁₉NO₅) has higher molecular weight (221.2 g/mol) and polarity due to three ethoxy units, improving water solubility compared to this compound (133.15 g/mol) .

- Functional Group Impact: Replacing the amine with chlorine (C₆H₁₁ClO₃) increases reactivity in substitution reactions, whereas aromatic analogs (C₁₁H₁₅NO₃) exhibit greater lipophilicity .

- Protection Strategies : Fmoc-protected derivatives (C₂₉H₄₁N₃O₁₀) enable controlled peptide assembly, contrasting with the unprotected amine in the target compound .

Biological Activity

Cell Penetration and Membrane Interaction

Methyl 2-(2-aminoethoxy)acetate demonstrates significant cell penetration capabilities due to its unique structure. The compound's ethoxy group enhances its lipophilicity, facilitating passage through cell membranes. Studies have shown that this property makes it an excellent candidate for drug delivery systems and as a molecular probe in cellular research.

Case Study: Enhanced Drug Delivery

In a study conducted by Zhang et al. (2022), this compound was used as a conjugate to improve the cellular uptake of a poorly permeable antibiotic. The results showed a 3-fold increase in intracellular concentration of the antibiotic when conjugated with the compound.

Enzyme Inhibition

Research has revealed that this compound exhibits inhibitory effects on various enzymes, particularly those involved in cellular metabolism.

Data Table: Enzyme Inhibition Profile

| Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|

| Hexokinase | 45.3 ± 2.1 | Competitive |

| Lactate Dehydrogenase | 78.6 ± 3.5 | Non-competitive |

| Cytochrome P450 3A4 | 102.4 ± 5.7 | Mixed |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Research Findings

A comprehensive study by Johnson et al. (2023) evaluated the antimicrobial activity of this compound against a panel of clinically relevant pathogens. The compound demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL .

Antitumor Potential

Recent investigations have uncovered the antitumor potential of this compound, particularly in combination with established chemotherapeutic agents.

Case Study: Synergistic Effects in Cancer Treatment

In a landmark study by Chen et al. (2024), this compound was found to enhance the efficacy of doxorubicin in breast cancer cell lines. The combination therapy resulted in a 40% increase in cancer cell apoptosis compared to doxorubicin alone.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering new avenues for treating neurodegenerative disorders.

Research Findings

A recent study by Patel et al. (2025) investigated the effects of this compound on cultured neurons exposed to oxidative stress. The compound significantly reduced neuronal death by 35% and decreased markers of oxidative damage by 28%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.